12,13-DiHODE

Targeted Lipidomics Oxylipin Profiling Biomarker Quantification

12,13-DiHODE [(±)-12,13-dihydroxy-9Z,15Z-octadecadienoic acid; C₁₈H₃₂O₄; monoisotopic mass 312.230 Da] is a dihydroxy octadecadienoic acid classified as an octadecanoid within the fatty acyls lipid class. It is generated endogenously via sequential cytochrome P450 (CYP) epoxygenation and soluble epoxide hydrolase (sEH)-mediated hydrolysis of α-linolenic acid (ALA, 18:3 n-3) and has been detected and quantified in human blood, urine, and tissues in multiple independent metabolomic studies.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
Cat. No. B1255454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-DiHODE
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C(CC=CCCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H32O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h3,8,10-11,16-17,19-20H,2,4-7,9,12-15H2,1H3,(H,21,22)/b10-3-,11-8-
InChIKeyRGRKFKRAFZJQMS-OOHFSOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12,13-DiHODE: A Structurally Distinct α-Linolenic Acid-Derived Dihydroxy Octadecadienoic Oxylipin for Targeted Lipidomics Procurement


12,13-DiHODE [(±)-12,13-dihydroxy-9Z,15Z-octadecadienoic acid; C₁₈H₃₂O₄; monoisotopic mass 312.230 Da] is a dihydroxy octadecadienoic acid classified as an octadecanoid within the fatty acyls lipid class [1]. It is generated endogenously via sequential cytochrome P450 (CYP) epoxygenation and soluble epoxide hydrolase (sEH)-mediated hydrolysis of α-linolenic acid (ALA, 18:3 n-3) and has been detected and quantified in human blood, urine, and tissues in multiple independent metabolomic studies [2][3]. As an oxylipin signaling intermediate, 12,13-DiHODE participates in lipid mediator networks, yet its biological profile, abundance, and precursor origin differ substantially from its linoleic acid-derived analog 12,13-DiHOME and from regioisomeric DiHODEs (9,10-DiHODE, 15,16-DiHODE), necessitating compound-specific procurement for any study requiring accurate oxylipin identification [3].

Regioisomer-specific oxylipin standard for targeted lipidomics
Requires compound-specific procurement to avoid misannotation by 12,13-DiHOME or other DiHODEs
Derived from α-linolenic acid (ω-3) pathway; supports dual ω-3/ω-6 metabolic studies

Why 12,13-DiHODE Cannot Be Replaced by 12,13-DiHOME or Regioisomeric DiHODEs in Quantitative Oxylipin Research


Despite sharing identical molecular formula and mass with 9,10-DiHODE and 15,16-DiHODE, the endogenous concentration of 12,13-DiHODE in human blood (0.000219 µM) is approximately 66-fold lower than that of 15,16-DiHODE (0.0145 µM), as quantified in the same reference cohort [1]. Furthermore, 12,13-DiHODE is biosynthesized from the ω-3 fatty acid ALA and retains two double bonds (9Z,15Z), whereas the similarly named 12,13-DiHOME (C₁₈H₃₄O₄) is derived from the ω-6 fatty acid linoleic acid (LA) and possesses only a single double bond (9Z) [2]. These two compounds exhibit quantitatively different correlations with diet-induced obesity (Spearman r = 0.8, P = 0.0009 for 12,13-DiHODE vs. r = 0.6, P = 0.02 for 12,13-DiHOME) [2]. Substituting one for the other in targeted oxylipin panels, metabolic flux analyses, or disease biomarker studies would therefore introduce systematic misannotation, confound ω-3 vs. ω-6 pathway attribution, and invalidate quantitative cross-study comparisons.

12,13-DiHOME Replacement with the linoleic acid-derived 12,13-DiHOME erases ω-3 pathway attribution and dual-precursor correlation, shifting biomarker interpretation.
9,10-/15,16-DiHODE Other DiHODE regioisomers have different endogenous abundance and precursor correlations; substitution may inflate signal for low-abundance 12,13-DiHODE and invalidate cross-study quantitation.
Total diol measurements Pooling all DiHODE/DiHOME signals masks opposing directional responses in hyperlipidemia and dietary models, eliminating regioisomer-specific diagnostic value.

12,13-DiHODE: Quantitative Differentiation Evidence Against Closest Analogs and Regioisomers


Endogenous Concentration Hierarchy: 12,13-DiHODE Is the Least Abundant Regioisomer in Human Blood, Requiring Superior Analytical Sensitivity

In normal adult human blood, 12,13-DiHODE is present at 0.000219 ± 0.00012 µM, which is approximately 11-fold lower than 9,10-DiHODE (0.00236 ± 0.000150 µM) and approximately 66-fold lower than 15,16-DiHODE (0.0145 ± 0.001 µM), as quantified by LC-MS in the same Pennington Plasma reference cohort (n = 70) [1][2][3]. All three regioisomers share the molecular formula C₁₈H₃₂O₄ and are chromatographically similar, making 12,13-DiHODE the most analytically demanding target. Its low abundance means that it is the first regioisomer to fall below the limit of quantitation when sample preparation efficiency or instrument sensitivity is compromised.

Endogenous abundance
Reported
0.000219 ± 0.00012 µM
Lowest concentration regioisomer in human blood; ~66‑fold lower than 15,16‑DiHODE
High analytical sensitivity essential; 1% 15,16‑DiHODE impurity may inflate signal
Targeted Lipidomics Oxylipin Profiling Biomarker Quantification

Dual Precursor Fatty Acid Correlation: 12,13-DiHODE Is the Only DiHODE Regioisomer That Correlates Significantly with Both LA and ALA

In a Spearman correlation analysis of hepatic oxylipins against precursor fatty acid concentrations across multiple dietary oil groups, 12,13-DiHODE correlated significantly with both linoleic acid (LA, r = 0.6551, p = 0.0005) and α-linolenic acid (ALA, r = 0.492, p = 0.0146) [1]. In contrast, 9,10-DiHODE correlated strongly only with LA (r = 0.8339, p < 0.0001) and not with ALA (r = 0.2009, p = 0.3466, n.s.), while 15,16-DiHODE displayed a reversed pattern with stronger ALA correlation (r = 0.6458, p = 0.0007) than LA correlation (r = 0.5466, p = 0.0057). The closely related 12,13-DiHOME correlated almost exclusively with LA (r = 0.86, p < 0.0001; ALA: r = 0.06174, p = 0.7744, n.s.) [1]. This unique dual-precursor association positions 12,13-DiHODE as the only dihydroxy octadecanoid in this panel that reflects both ω-6 and ω-3 fatty acid metabolic status simultaneously.

Dual precursor correlation
Head-to-head
LA: r = 0.6551 (p = 0.0005); ALA: r = 0.492 (p = 0.0146)
Only DiHODE with significant correlation to both LA and ALA—links ω‑6 and ω‑3 metabolism
9,10‑DiHODE: LA r = 0.83, ALA n.s.; 15,16‑DiHODE: ALA r = 0.65, LA r = 0.55; 12,13‑DiHOME: LA r = 0.86, ALA n.s.
Dietary Oxylipin Modulation Fatty Acid Metabolism Obesity Metabolomics

Differential Obesity Correlation Strength: 12,13-DiHODE Outperforms 12,13-DiHOME as a Hepatic Oxylipin Correlate of Diet-Induced Obesity

In a linear regression analysis of hepatic oxylipins against body weight in male C57BL/6 mice after 24 weeks on soybean oil-enriched diets, only four oxylipins achieved a significant R² ≥ 0.5: 9,10-DiHODE, 12,13-DiHODE, 15,16-DiHODE, and 12,13-DiHOME [1]. Among these, 12,13-DiHODE exhibited a Spearman correlation coefficient of r = 0.8 (P = 0.0009), which was equivalent to 9,10-DiHODE (r = 0.8, P = 0.0007) and 15,16-DiHODE (r = 0.8, P = 0.0009), but notably stronger than 12,13-DiHOME (r = 0.6, P = 0.02) [2]. A fifth oxylipin, 9,10-DiHOME, showed a weaker correlation (r = 0.5, P = 0.06) that did not reach the p < 0.05 significance threshold [2]. This 33% stronger correlation (Δr = 0.2) of the three DiHODEs relative to 12,13-DiHOME was accompanied by a two-order-of-magnitude improvement in statistical significance (P = 0.0009 vs. P = 0.02), establishing that ALA-derived DiHODEs are consistently superior to LA-derived DiHOMEs as hepatic correlates of adiposity in this model.

Adiposity correlation
Head-to-head
12,13‑DiHODE: r = 0.8 (P = 0.0009) vs 12,13‑DiHOME: r = 0.6 (P = 0.02)
Reported stronger body‑weight correlation than 12,13‑DiHOME; supports obesity oxylipin panels
Δr = 0.2; P‑value difference ~22‑fold; 9,10‑DiHOME r = 0.5 (n.s.)
Diet-Induced Obesity Oxylipin Biomarker Discovery Hepatic Lipid Metabolism

Divergent Directional Response in Hyperlipidemia: 12,13-DiHODE Is Reduced Whereas Distinct Oxylipin Classes Are Elevated

In a direct comparison of free serum oxylipin concentrations between 20 hyperlipidemic and 20 normolipidemic men (age 29–51 years), 12,13-DiHODE levels were lower in the hyperlipidemic group, a directional change shared with 12,13-DiHOME, 12-HETE, and 9,10-DiHODE, but opposite to the elevation observed for 8,9-DiHETrE, 5-HEPE, and 10,11-DiHDPE [1]. This class-divergent pattern—where ALA- and LA-derived dihydroxy fatty acids are reduced while arachidonic acid- and EPA-derived oxylipins are elevated—indicates that hyperlipidemia differentially affects oxylipin biosynthetic branches. The reduction of 12,13-DiHODE specifically cannot be inferred from the behavior of 12,13-DiHOME alone, nor from total oxylipin levels, which showed no overall significant change between groups [1].

Hyperlipidemia direction
Reported
12,13‑DiHODE ↓ (lower in hyperlipidemic); 8,9‑DiHETrE, 5‑HEPE, 10,11‑DiHDPE ↑
Directional divergence by oxylipin class; total diol pooling masks opposite responses
Hyperlipidemic vs normolipidemic men; 12,13‑DiHOME also ↓, but opposite to AA/EPA‑derived oxylipins
Cardiometabolic Biomarkers Dyslipidemia Serum Oxylipin Profiling

Enantiomer-Specific Double-Bond Topology: 12(S),13(S)-DiHODE Differs in Unsaturation Position from the Racemic Mixture, Potentially Altering Receptor Interaction

The commercially available racemic 12,13-DiHODE carries double bonds at positions 9Z and 15Z (IUPAC: (9Z,15Z)-12,13-dihydroxyoctadeca-9,15-dienoic acid) [1], whereas the enantiomerically pure 12(S),13(S)-DiHODE standard (Cayman Chemical Item No. 35864, purity ≥95%) is structurally characterized as 12(S),13(S)-dihydroxy-6Z,9Z-octadecadienoic acid, with double bonds shifted to the 6Z and 9Z positions . This alteration in double-bond geometry, combined with defined (S,S) stereochemistry at the diol carbons versus the racemic mixture, may affect binding to lipid-sensing receptors. Although direct 12,13-DiHODE stereoisomer activity data are not yet published, a comprehensive analysis of structurally related HODE isomers demonstrated that regio- and enantio-isomers of hydroxyoctadecadienoic acids exhibit differential PPARγ agonist activity, establishing that stereochemistry is a determinant of biological potency in this compound class [2].

Stereochemical identity
Class‑level
Racemic: 9Z,15Z double bonds; 12(S),13(S)‑enantiomer: 6Z,9Z double bonds, defined S,S chirality
Double‑bond position and stereochemistry differ; receptor assays may require enantiomer‑specific form
HODE stereoisomers show differential PPARγ activity; specify racemic or enantiopure material
Stereochemistry Enantioselective Lipid Signaling PPARγ Agonism

High-Value Application Scenarios for 12,13-DiHODE Procurement Based on Quantitative Differentiation Evidence


Targeted Oxylipin Profiling in Obesity and Metabolic Disease Research

12,13-DiHODE is one of only four hepatic oxylipins achieving a significant linear regression R² ≥ 0.5 against body weight in diet-induced obesity models, with a Spearman r of 0.8 (P = 0.0009) that outperforms 12,13-DiHOME (r = 0.6, P = 0.02) . Its lowest endogenous abundance among DiHODE regioisomers (0.000219 µM in human blood) also makes it the most analytically sensitive readout of CYP/sEH pathway activity . Obesity and diabetes researchers requiring a pure, quantified 12,13-DiHODE reference standard for LC-MS/MS panel construction will obtain a biomarker with verified disease-association strength superior to that of its LA-derived analog 12,13-DiHOME.

ω-3 vs. ω-6 Oxylipin Pathway Discrimination in Dietary Intervention Studies

12,13-DiHODE is the only DiHODE regioisomer that correlates significantly with both linoleic acid (LA, ω-6) and α-linolenic acid (ALA, ω-3) precursor concentrations simultaneously (LA: r = 0.6551, p = 0.0005; ALA: r = 0.492, p = 0.0146) . By contrast, 12,13-DiHOME correlates exclusively with LA (r = 0.86, p < 0.0001; ALA: r = 0.06, n.s.) . Nutrition researchers conducting dietary ω-3 vs. ω-6 intervention trials can use 12,13-DiHODE as a dual-pathway reporter, enabling a single analyte to track both arms of essential fatty acid metabolism without requiring separate ω-3 and ω-6 oxylipin surrogates.

Milk and Food Authenticity Testing via Regioisomer-Specific Oxylipin Fingerprinting

12,13-DiHODE, together with 15,16-DiHODE, was identified as a statistically significant discriminating variable between organic and conventional UHT milks in a multivariate oxylipin profiling study, reflecting differential ALA intake from pasture-based vs. concentrate-based dairy cow diets . Food authentication laboratories building LC-MS-based classification models for organic certification verification require 12,13-DiHODE as a discrete, regioisomerically pure reference standard—a generic 'total DiHODE' measurement would collapse the regioisomer-specific dietary signature that enables this discrimination.

Enantioselective Lipidomics and Receptor Structure-Activity Relationship Studies

The racemic 12,13-DiHODE [(±)-9Z,15Z] and the enantiomerically pure 12(S),13(S)-DiHODE (6Z,9Z) differ in both double-bond positions and chiral center configuration . Given that structurally analogous HODE stereoisomers show differential PPARγ agonist activity, investigators pursuing SAR studies on oxylipin receptors must procure the correct stereochemical form to avoid erroneous potency assignments . Procurement decisions must therefore specify whether racemic (±)-12,13-DiHODE or the defined 12(S),13(S)-DiHODE enantiomer is needed, as these are chemically distinct entities with potentially divergent biological readouts.

Application
Selection Property
Validation Focus
Obesity & metabolic disease oxylipin profiling
Regioisomer-specific quantification; lowest endogenous concentration among DiHODEs
Verify LOQ for 12,13‑DiHODE in target matrix; assess impurity‑driven signal inflation
Dietary ω‑3/ω‑6 intervention studies
Dual‑precursor (LA & ALA) correlation context
Reproduce Spearman r with hepatic oxylipins across diet groups
Milk & food authenticity testing
Regioisomer‑specific discrimination in multivariate models
Classification accuracy for organic vs conventional dairy; regioisomer pattern reproducibility
Enantioselective lipidomics & SAR
Defined stereochemical form (racemic or S,S‑enantiomer)
Double‑bond topology and chiral purity verification; specify form to avoid erroneous potency assignment
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